

1H NMR Spectrum Analysis of Methyl Formate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl formate	
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This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **methyl formate**. It includes a detailed examination of the spectral data, a comprehensive experimental protocol for sample preparation and analysis, and a visualization of the molecular structure and proton environments.

Spectral Data Summary

The 1H NMR spectrum of **methyl formate** is characterized by two distinct signals, reflecting the two different chemical environments of the protons in the molecule.[1] The key quantitative data are summarized in the table below.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration	Coupling Constant (J) in Hz
Formyl Proton (- CHO)	8.07	Singlet	1H	0
Methyl Protons (- OCH ₃)	3.76	Singlet	3H	0

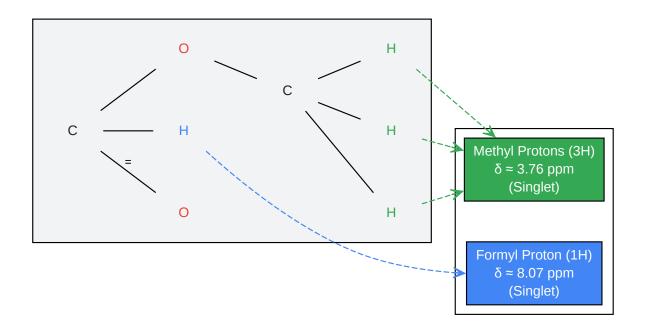
Note: Data acquired in CDCl3 on a 90 MHz spectrometer.[2]



The spectrum displays a singlet for the formyl proton at approximately 8.07 ppm and a singlet for the three methyl protons at around 3.76 ppm.[2] The integrated area under these peaks is in a 1:3 ratio, respectively, which corresponds to the number of protons in each unique chemical environment.[1] The absence of splitting (singlets) for both signals indicates that there is no significant spin-spin coupling between the formyl proton and the methyl protons.

Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of **methyl formate** and highlights the two distinct proton environments that give rise to the observed 1H NMR spectrum.



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Methyl Formate Structure and 1H NMR Assignments

Experimental Protocol

This section details the methodology for acquiring a high-resolution 1H NMR spectrum of **methyl formate**.

3.1. Materials and Equipment



- Analyte: **Methyl formate** (liquid)
- Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.
- Internal Standard (optional): Tetramethylsilane (TMS) at 0.05% v/v in CDCl3.
- NMR Tubes: High-quality, 5 mm outer diameter NMR tubes.
- Glassware: Clean and dry Pasteur pipette or syringe, and a small vial.
- Filtration Material: A small plug of glass wool.
- NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 90 MHz or higher).

3.2. Sample Preparation

- Sample Amount: For a standard 1H NMR spectrum, approximately 5-25 mg of the analyte is sufficient. Given that methyl formate is a liquid, this corresponds to a few drops.
- Solvent Volume: Use approximately 0.6-0.7 mL of the deuterated solvent. This volume should result in a sample depth of 4-5 cm in the NMR tube.
- Dissolution: In a clean, dry vial, dissolve the **methyl formate** in the deuterated solvent. Gentle vortexing can aid in creating a homogeneous solution.
- Filtration: To remove any particulate matter that could adversely affect the spectral
 resolution, filter the solution into the NMR tube. This can be achieved by passing the solution
 through a Pasteur pipette containing a small, tightly packed plug of glass wool.
- Tube Capping and Labeling: Securely cap the NMR tube to prevent evaporation, especially given the volatility of **methyl formate**. Label the tube clearly with the sample identity.

3.3. NMR Spectrometer Operation

 Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

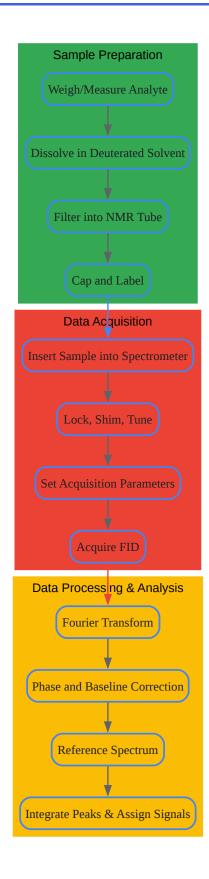


- Locking: The spectrometer will lock onto the deuterium signal from the solvent (e.g., CDCl₃)
 to stabilize the magnetic field.
- Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.
- Tuning and Matching: The NMR probe is tuned to the resonance frequency of the proton (¹H) nucleus to ensure optimal signal detection.
- Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a relatively concentrated sample of methyl formate, a small number of scans should be sufficient.
- Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase correction and baseline correction are then applied to the spectrum. The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Logical Workflow for 1H NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final spectral analysis.





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Workflow for 1H NMR Spectrum Analysis



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